molecular formula C10H11NO4 B14823555 3-Cyclopropoxy-5-methoxyisonicotinic acid

3-Cyclopropoxy-5-methoxyisonicotinic acid

Cat. No.: B14823555
M. Wt: 209.20 g/mol
InChI Key: FFTDNJYSQBXWBW-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-methoxyisonicotinic acid is an organic compound with the molecular formula C10H11NO4 and a molecular weight of 209.20 g/mol This compound is a derivative of isonicotinic acid, featuring a cyclopropoxy group at the 3-position and a methoxy group at the 5-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boronic acids or esters as reagents, along with a palladium catalyst under mild conditions .

Industrial Production Methods

While specific industrial production methods for 3-Cyclopropoxy-5-methoxyisonicotinic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-methoxyisonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The methoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3-Cyclopropoxy-5-methoxyisonicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-methoxyisonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-5-methoxyisonicotinic acid is unique due to the presence of the cyclopropoxy group, which can impart different chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in the design of new molecules with specific desired activities.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

3-cyclopropyloxy-5-methoxypyridine-4-carboxylic acid

InChI

InChI=1S/C10H11NO4/c1-14-7-4-11-5-8(9(7)10(12)13)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,12,13)

InChI Key

FFTDNJYSQBXWBW-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=C1C(=O)O)OC2CC2

Origin of Product

United States

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